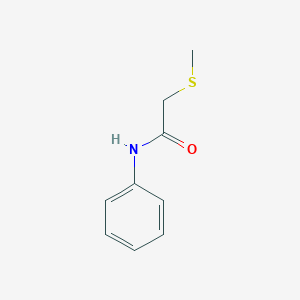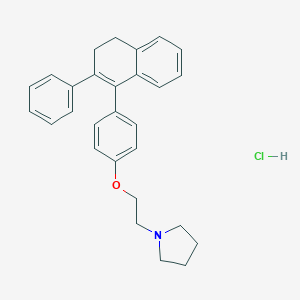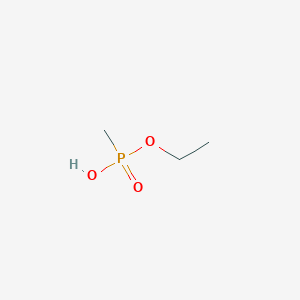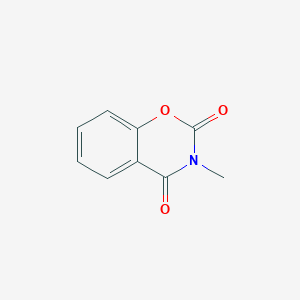
N-(4-Methoxybenzylidene)-4-methoxyaniline
Overview
Description
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a nematic liquid crystal molecule that can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .
Synthesis Analysis
The compound has been synthesized and grown as a single crystal by the slow evaporation solution growth technique . The compound was characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)) and UV-Vis (800-200 nm) spectroscopy .Molecular Structure Analysis
The molecular structure of MBBA has been investigated experimentally and theoretically using Gaussian03 software package . The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of MBBA have been performed using B3LYP method with the 6-31G (d,p) basis set .Chemical Reactions Analysis
The phase transition of MBBA confined within porous silica materials with one- and three-dimensional pore architectures has been investigated using differential scanning calorimetry (DSC) . Each phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .Physical And Chemical Properties Analysis
The physical and chemical properties of MBBA include a density of 1.0±0.1 g/cm3, boiling point of 403.9±38.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.0±3.0 kJ/mol, flash point of 160.0±19.3 °C, index of refraction of 1.527, molar refractivity of 84.5±0.5 cm3 .Scientific Research Applications
Liquid Crystal Research
“N-(4-Methoxybenzylidene)-4-methoxyaniline” has been used in the study of liquid crystals . Specifically, it has been used to investigate phase transitions of liquid crystals when confined within porous silica materials with one- and three-dimensional pore architectures . The phase-transition temperature of the confined compound was found to linearly decrease with the inverse pore size compared with that of bulk "N-(4-Methoxybenzylidene)-4-methoxyaniline" .
Material Science
This compound has been used in material science, particularly in the study of nanometer-sized porous materials . The size in the radial direction is limited by the size of the pore radius .
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) has been used to investigate the phase transition of "N-(4-Methoxybenzylidene)-4-methoxyaniline" . This technique provides valuable information about the thermal properties of the compound .
Synthesis of Metal Complexes
“N-(4-Methoxybenzylidene)-4-methoxyaniline” has been used in the synthesis of metal complexes . For example, it has been used as a ligand in the synthesis of Cu(II) and Ni(II) complexes .
Antimicrobial Activity
The compound has been used in the study of antimicrobial activity . Specifically, it has been used in the synthesis of metal complexes that have been tested for their antimicrobial properties .
Chemical Industry
“N-(4-Methoxybenzylidene)-4-methoxyaniline” is commercially available and used in various chemical reactions . It is sold by chemical suppliers and used by researchers and industries for a variety of applications .
Mechanism of Action
Target of Action
N-(4-Methoxybenzylidene)-4-methoxyaniline, also known as N,1-bis(4-methoxyphenyl)methanimine, is a nematic liquid crystal molecule . Its primary target is the alignment of liquid crystal cells . The compound interacts with the liquid crystal cells and influences their orientation and alignment .
Mode of Action
The compound works by influencing the orientation and alignment of liquid crystal cells . It is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . The compound can be used as an anisotropic solvent which has an isotropic transition temperature of 315k .
Biochemical Pathways
Its role in the development of liquid crystal cells suggests that it may influence the physical properties of these cells, such as their alignment and orientation .
Pharmacokinetics
Its use as an anisotropic solvent suggests that it may have unique distribution and metabolism characteristics within the liquid crystal cells .
Result of Action
The primary result of the action of N-(4-Methoxybenzylidene)-4-methoxyaniline is the alignment of liquid crystal cells . This alignment can influence the physical properties of the cells, potentially affecting their optical and electrical properties .
Action Environment
The action of N-(4-Methoxybenzylidene)-4-methoxyaniline can be influenced by various environmental factors. For example, temperature can affect the isotropic transition temperature of the compound . Other factors, such as the presence of other solvents or compounds, may also influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
N,1-bis(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOHZYPZEUJYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294253 | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzylidene)-4-methoxyaniline | |
CAS RN |
1749-08-2 | |
| Record name | 1749-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methoxybenzylidene)-4-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)









